molecular formula C14H10F2O3 B1532547 2-Fluoro-4-(2-fluoro-4-methoxyphenyl)benzoic acid CAS No. 1184815-91-5

2-Fluoro-4-(2-fluoro-4-methoxyphenyl)benzoic acid

Cat. No.: B1532547
CAS No.: 1184815-91-5
M. Wt: 264.22 g/mol
InChI Key: FRIJTPHMEJFKSW-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-fluoro-4-methoxyphenyl)benzoic acid is a fluorinated aromatic carboxylic acid. This compound features two fluorine atoms and a methoxy group on its benzene rings, making it a unique and versatile molecule in organic synthesis and various scientific applications.

Synthetic Routes and Reaction Conditions:

  • Bromination and Subsequent Reactions: The compound can be synthesized starting from 2-fluoro-4-methoxybenzene. Bromination at the para position followed by a series of reactions including nucleophilic substitution and oxidation can yield the desired product.

  • Suzuki-Miyaura Coupling: This method involves the cross-coupling of 2-fluoro-4-methoxyphenylboronic acid with 4-bromobenzoic acid in the presence of a palladium catalyst and base.

Industrial Production Methods: Industrial production typically involves large-scale versions of the above synthetic routes, with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction of the fluorine atoms can be achieved using specific reducing agents, although this is less common due to the stability of the fluorine-carbon bond.

  • Substitution: The methoxy group can undergo nucleophilic substitution reactions, and the aromatic ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Lithium aluminum hydride (LiAlH₄) can be used for reduction reactions.

  • Substitution: Typical reagents include strong nucleophiles like hydroxide (OH⁻) or halides (Cl⁻, Br⁻).

Major Products Formed:

  • Esters and Amides: Resulting from oxidation reactions.

  • Reduced Fluorinated Compounds: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from substitution reactions.

Scientific Research Applications

2-Fluoro-4-(2-fluoro-4-methoxyphenyl)benzoic acid is used in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to understand the effects of fluorinated molecules on biological systems.

  • Industry: It is used in the production of specialty chemicals and materials with unique properties due to its fluorinated structure.

Mechanism of Action

The mechanism by which 2-Fluoro-4-(2-fluoro-4-methoxyphenyl)benzoic acid exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The fluorine atoms can enhance binding affinity and selectivity, while the methoxy group can modulate the compound's solubility and metabolic stability.

Comparison with Similar Compounds

  • 2-Fluoro-4-methoxybenzoic Acid: Lacks the additional fluorine atom on the phenyl ring.

  • 4-Fluoro-2-methoxybenzoic Acid: Different position of the fluorine atom.

  • 2-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

Uniqueness: 2-Fluoro-4-(2-fluoro-4-methoxyphenyl)benzoic acid stands out due to its dual fluorine atoms and methoxy group, which confer unique chemical properties and reactivity compared to its analogs. This makes it particularly valuable in synthetic chemistry and potential pharmaceutical applications.

Properties

IUPAC Name

2-fluoro-4-(2-fluoro-4-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-9-3-5-10(13(16)7-9)8-2-4-11(14(17)18)12(15)6-8/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIJTPHMEJFKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679116
Record name 2',3-Difluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184815-91-5
Record name 2',3-Difluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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